[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate

Catalog No.
S14599398
CAS No.
M.F
C8H12CaO5
M. Wt
228.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-e...

Product Name

[(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate

IUPAC Name

calcium;2-methylprop-2-enoate;hydrate

Molecular Formula

C8H12CaO5

Molecular Weight

228.26 g/mol

InChI

InChI=1S/2C4H6O2.Ca.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2

InChI Key

MPNYMKXWIGWBSX-UHFFFAOYSA-L

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Ca+2]

The compound [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate is a calcium salt derived from methacrylic acid, characterized by its unique structure that includes a methacrylate moiety. Its molecular formula is C10H14O4C_{10}H_{14}O_4, with a molecular weight of approximately 198.216 g/mol. This compound is recognized for its applications in various industrial and scientific fields, particularly in polymer chemistry and materials science due to its ability to participate in radical polymerization reactions .

Involving [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate include:

  • Radical Polymerization: The compound can undergo radical polymerization, forming polymers that are utilized in coatings, adhesives, and sealants.
  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of various organic compounds.
  • Cross-linking Reactions: It can participate in cross-linking reactions with other monomers, enhancing the mechanical properties of the resultant materials.

The synthesis of [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate typically involves the following methods:

  • Direct Esterification: Reacting methacrylic acid with calcium salts under controlled conditions to yield the desired ester.
  • Transesterification: Utilizing existing esters and reacting them with calcium-containing reagents to form the target compound.
  • Radical Polymerization Techniques: Employing radical initiators to facilitate the polymerization process when combined with other monomers.

These methods allow for the production of this compound with varying degrees of purity and molecular weight, depending on the specific requirements of the application .

Interaction studies involving [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate focus on its compatibility with various solvents, polymers, and biological systems. These studies are crucial for understanding how this compound behaves in different environments, which can influence its efficacy in applications such as drug delivery or material formulation. Preliminary findings suggest that it interacts favorably with common solvents used in polymer chemistry but detailed interaction profiles are still under research .

Several compounds share structural similarities with [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate, including:

Compound NameMolecular FormulaUnique Features
Methacrylic AcidC4H6O2C_4H_6O_2Basic building block for methacrylate polymers
Ethyl MethacrylateC5H8O2C_5H_8O_2Used widely in polymer synthesis
Hydroxyethyl MethacrylateC5H10O3C_5H_{10}O_3Contains hydroxyl groups for enhanced reactivity
2-Hydroxypropyl MethacrylateC6H10O3C_6H_{10}O_3Offers improved adhesion properties in coatings

Uniqueness

The uniqueness of [(2-Methylprop-2-enoyl)oxy]calcio 2-methylprop-2-enoate hydrate lies in its calcium salt structure, which provides enhanced stability and potential biocompatibility compared to other methacrylate derivatives. This characteristic makes it particularly suitable for applications requiring interaction with biological systems or environments where stability is critical .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

228.0310643 g/mol

Monoisotopic Mass

228.0310643 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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